N-Non-2-enoyl-L-tyrosine
Description
N-Non-2-enoyl-L-tyrosine is a modified amino acid derivative where a non-2-enoyl group (a nine-carbon unsaturated acyl chain with a double bond at position 2) is attached to the nitrogen atom of L-tyrosine. This structural modification is hypothesized to alter physicochemical properties such as solubility, bioavailability, and biological activity. While direct experimental data on this specific compound are unavailable in the provided evidence, comparisons with structurally analogous tyrosine derivatives (e.g., acetylated, phosphorylated, or long-chain acylated variants) offer insights into how such modifications influence functionality.
Properties
CAS No. |
825637-81-8 |
|---|---|
Molecular Formula |
C18H25NO4 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-(non-2-enoylamino)propanoic acid |
InChI |
InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h7-12,16,20H,2-6,13H2,1H3,(H,19,21)(H,22,23)/t16-/m0/s1 |
InChI Key |
YVGYKPAMVHJZHX-INIZCTEOSA-N |
Isomeric SMILES |
CCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Non-2-enoyl-L-tyrosine typically involves the coupling of an enoyl group with L-tyrosine. One common method is the use of enoyl chloride and L-tyrosine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the enoyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the coupling reaction. This approach can offer higher specificity and yield compared to chemical synthesis. Enzymes such as tyrosinase can be used to facilitate the reaction under mild conditions, making the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-Non-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The enoyl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The double bond in the enoyl group can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of L-tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to modify the phenolic hydroxyl group.
Major Products Formed
Oxidation: Epoxides or ketones.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
N-Non-2-enoyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in neurotransmitter synthesis and as a precursor for various bioactive compounds.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of N-Non-2-enoyl-L-tyrosine involves its interaction with specific enzymes and receptors in the body. The enoyl group can participate in fatty acid synthesis pathways, while the L-tyrosine moiety can be involved in protein synthesis and neurotransmitter production. The compound may act as a substrate for enzymes such as tyrosinase, leading to the formation of bioactive products that can influence various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Tyrosine Derivatives
Structural Modifications and Physicochemical Properties
The following table summarizes key tyrosine derivatives and their structural features, molecular weights, and solubility profiles based on available evidence:
Key Observations:
- Acetylation (e.g., N-Acetyl-L-tyrosine) improves water solubility and absorption efficiency, making it a preferred form in supplements .
- Phosphoryl groups (e.g., N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine) introduce steric and electronic effects, enabling targeted biological interactions .
- Long-chain acyl groups (e.g., undecanoyl) increase hydrophobicity, which may enhance cell membrane penetration but reduce aqueous solubility .
N-Acetyl-L-tyrosine:
- Used in neurotransmitter synthesis (dopamine, norepinephrine) and stress response modulation .
- Clinical studies suggest efficacy at half the dose of unmodified tyrosine due to improved bioavailability .
N-[Ethoxy(phenyl)phosphoryl]-L-tyrosine:
N-(1-oxoundecyl)-L-tyrosine:
- Early-stage research focuses on its pharmacokinetic profile; long acyl chains may prolong systemic circulation but require formulation optimization .
Hypothesized Profile of N-Non-2-enoyl-L-tyrosine:
- Structure-Activity Relationship: The nine-carbon enoyl group may balance lipophilicity (enhanced membrane permeability) and solubility (due to the unsaturated bond).
- Potential Applications: Could serve as a prodrug or enzyme inhibitor, leveraging the enoyl group’s reactivity.
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